Benzoic acid;3-hydroperoxyhexan-1-ol
Description
Benzoic acid is a well-characterized aromatic carboxylic acid with widespread industrial and biological applications, while 3-hydroperoxyhexan-1-ol is a hydroperoxide-containing alcohol. Hydroperoxides are reactive due to the -OOH group, which influences oxidative properties and stability .
Given the lack of direct data, this article infers comparisons using structurally related benzoic acid derivatives and hydroperoxide-containing compounds from the evidence.
Properties
CAS No. |
830345-27-2 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
benzoic acid;3-hydroperoxyhexan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-3-6(9-8)4-5-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3 |
InChI Key |
XYKFJBVGJZVPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCO)OO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid typically involves the oxidation of toluene using potassium permanganate or the Cannizzaro reaction of benzaldehyde . For 3-hydroperoxyhexan-1-ol, the synthesis can involve the hydroperoxidation of hexan-1-ol using hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxyhexan-1-ol on an industrial scale is less common and typically involves the controlled oxidation of hexan-1-ol.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be further oxidized to produce benzene derivatives.
Reduction: It can be reduced to benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions.
3-hydroperoxyhexan-1-ol, being an organic peroxide, can undergo:
Decomposition: It can decompose to form hexan-1-ol and oxygen.
Reduction: It can be reduced to hexan-1-ol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
From Benzoic Acid: Benzyl alcohol, benzene derivatives.
From 3-hydroperoxyhexan-1-ol: Hexan-1-ol.
Scientific Research Applications
Benzoic acid and its derivatives are extensively used in various fields:
Chemistry: As a precursor for the synthesis of other chemicals.
Biology: As a preservative in biological samples.
Medicine: In the formulation of topical medications.
Industry: As a corrosion inhibitor.
3-hydroperoxyhexan-1-ol is used in:
Organic Synthesis: As an oxidizing agent.
Polymer Chemistry: In the initiation of polymerization reactions.
Mechanism of Action
Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth by disrupting the pH balance within microbial cells . It is metabolized in the liver to hippuric acid, which is then excreted .
3-hydroperoxyhexan-1-ol acts as an oxidizing agent, introducing oxygen into organic molecules, which can lead to the formation of various oxidation products .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Benzoic Acid Derivatives
*Calculated based on molecular formula. †No direct evidence for 3-hydroperoxyhexan-1-ol.
Key Observations :
- Substituent Position : Substituent position on benzoic acid (para > ortho > meta) significantly impacts biosensor recognition and biological activity .
- Hydroperoxide Reactivity : Hydroperoxide groups (as in 3-hydroperoxyhexan-1-ol) are prone to decomposition under heat or light, limiting stability compared to stable derivatives like ethyl benzoate .
Thermochemical and Physical Properties
Table 2: Thermochemical Data for Benzoic Acid and Derivatives
*Derived from benzoic acid’s salt formation.
Key Observations :
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